Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
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Description
Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a chemical compound with the formula C12H15NO4 . It is used in various chemical reactions and has been mentioned in several scientific studies .
Synthesis Analysis
The synthesis of this compound involves a solution of 7-hydroxy-5-oxo-1,2,3,5-tetrahydro-indolizine-8-carboxylic acid ethyl ester (7.5 g, 33.6 mmol) in THF being added dropwise at 0°C to a stirred suspension of sodium hydride in THF under an inert atmosphere . The reaction mixture is allowed to warm to ambient temperature and is then treated with iodomethane. The resulting reaction mixture is stirred for 2 days (TLC monitoring, 100% EtOAc) and then is quenched with ice .Scientific Research Applications
Chemical Synthesis and Derivative Formation
The synthesis of indolizine-based compounds, such as ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate, often involves complex organic reactions that yield a variety of derivatives with potential biological and chemical applications. For example, Mmutlane, Harris, and Padwa (2005) demonstrated the use of 1,3-dipolar cycloaddition chemistry for preparing novel indolizinone-based compounds, highlighting the versatility of such compounds in synthetic organic chemistry (Mmutlane, Harris, & Padwa, 2005).
Potential Biological Applications
While direct studies on ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate are limited, research on similar compounds provides insights into potential biological applications. For instance, Gaber et al. (2021) synthesized new quinoline-3-carboxylic acid derivatives and evaluated their anticancer effects against breast cancer cell lines, suggesting the potential of indolizine derivatives in cancer research (Gaber et al., 2021).
Antimicrobial Properties
The antimicrobial properties of indolizine derivatives have also been explored. Sarvaiya, Gulati, and Patel (2019) investigated the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, revealing the potential of such derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Structural Analysis and Modification
Research on the structural analysis and modification of indolizine derivatives continues to provide valuable insights into their chemical properties and potential applications. For example, Ukrainets et al. (2013) explored the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, contributing to the understanding of the chemical behavior and modification possibilities of such compounds (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).
properties
IUPAC Name |
ethyl 7-hydroxy-6-methyl-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(16)9-8-5-4-6-13(8)11(15)7(2)10(9)14/h14H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSTXEWBSUEZTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C(=O)C(=C1O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715856 |
Source
|
Record name | Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |
CAS RN |
116993-42-1 |
Source
|
Record name | Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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